molecular formula C18H25NO13 B015982 4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside CAS No. 72647-96-2

4-Nitrophenyl 6-O-(a-D-mannopyranosyl)-a-D-mannopyranoside

Cat. No.: B015982
CAS No.: 72647-96-2
M. Wt: 463.4 g/mol
InChI Key: ISCYUJSLZREARS-LFVZYRDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is a synthetic compound used primarily as an enzyme substrate. It is particularly useful in the study of glycosidases, enzymes that hydrolyze glycosidic bonds. This compound is often employed in biochemical assays to measure enzyme activity due to its chromogenic properties .

Mechanism of Action

Target of Action

The primary target of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of mannose, a type of sugar, by breaking down mannose-containing compounds .

Mode of Action

The compound acts as a substrate for the β-D-mannopyranosidase enzyme . It binds to the active site of the enzyme, where it undergoes a reaction that breaks it down into its constituent parts . This interaction allows the enzyme to carry out its function, which is to break down mannose-containing compounds .

Biochemical Pathways

The breakdown of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside by β-D-mannopyranosidase is part of the larger mannose metabolism pathway . This pathway is responsible for the breakdown and utilization of mannose, which is a key component of many biological molecules, including glycoproteins .

Pharmacokinetics

As a substrate for an enzyme, its bioavailability would be influenced by factors such as the concentration of the enzyme in the body, the rate at which the enzyme can process the substrate, and the presence of other competing substrates .

Result of Action

The action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside results in the breakdown of the compound into its constituent parts . This allows the mannose in the compound to be utilized by the body . Additionally, the breakdown of the compound can also result in the release of 4-nitrophenol, a compound that can be detected and measured, making 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside useful in biochemical assays .

Action Environment

The action of 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside is influenced by various environmental factors. For example, the pH and temperature of the environment can affect the activity of the β-D-mannopyranosidase enzyme, and thus the rate at which the compound is broken down . Additionally, the presence of other compounds that can act as substrates for the enzyme may compete with 4-Nitrophenyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, potentially affecting its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside typically involves the glycosylation of 4-nitrophenyl alpha-D-mannopyranoside with alpha-D-mannopyranosyl donors. The reaction is often catalyzed by glycosyltransferases or chemical catalysts under controlled conditions. The reaction conditions usually include anhydrous solvents and specific temperature settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidases. These reactions result in the cleavage of the glycosidic bond, releasing 4-nitrophenol and mannose .

Common Reagents and Conditions: The hydrolysis reactions typically require the presence of specific glycosidases, such as alpha-mannosidase. The reactions are usually carried out in aqueous buffers at optimal pH and temperature conditions for the enzyme activity .

Major Products Formed: The major products formed from the hydrolysis of 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside are 4-nitrophenol and mannose .

Scientific Research Applications

4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is extensively used in scientific research, particularly in the fields of glycobiology and enzymology. It serves as a substrate analog for various glycosidases, allowing researchers to study the catalytic mechanisms and substrate specificity of these enzymes. The compound is also used in diagnostic assays and culture media to measure enzyme activity .

Comparison with Similar Compounds

Similar Compounds:

  • 4-Nitrophenyl alpha-D-mannopyranoside
  • 4-Nitrophenyl beta-D-mannopyranoside
  • 4-Nitrophenyl alpha-D-glucopyranoside

Uniqueness: 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside is unique due to its dual mannose units, which make it a more specific substrate for certain glycosidases compared to other similar compounds. This specificity allows for more precise studies of enzyme activity and substrate interactions .

Properties

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(21)13(23)15(25)17(31-9)29-6-10-12(22)14(24)16(26)18(32-10)30-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15+,16+,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCYUJSLZREARS-LFVZYRDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993487
Record name 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72647-96-2
Record name 4-Nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072647962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl 6-O-hexopyranosylhexopyranosido
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.